1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine
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Overview
Description
1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of 1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine in lab experiments include its potential anti-inflammatory, anti-cancer, and neuroprotective properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for research on 1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine. Some potential areas of research include further studies on its anti-inflammatory, anti-cancer, and neuroprotective properties, as well as studies on its potential use in treating other diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity.
Synthesis Methods
The synthesis of 1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine is a multi-step process. The first step involves the synthesis of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde, which is then converted to 4-[(2-fluorobenzyl)oxy]-3-methoxyphenylacetic acid. This acid is then reacted with thionyl chloride to form 4-[(2-fluorobenzyl)oxy]-3-methoxyphenylacetyl chloride. The final step involves the reaction of 4-[(2-fluorobenzyl)oxy]-3-methoxyphenylacetyl chloride with pyrrolidine to form this compound.
Scientific Research Applications
1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have potential anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use as a neuroprotective agent.
properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-pyrrolidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-22-18-12-14(19(24)21-10-4-5-11-21)8-9-17(18)23-13-15-6-2-3-7-16(15)20/h2-3,6-9,12H,4-5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGXIMFCIXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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